Introduction: The Versatility of a Core Heterocyclic Scaffold
Introduction: The Versatility of a Core Heterocyclic Scaffold
An In-depth Technical Guide to 4-(Chloromethyl)-2-propyl-1,3-thiazole
4-(Chloromethyl)-2-propyl-1,3-thiazole is a key heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a reactive chloromethyl group and a lipophilic propyl substituent on the thiazole core, makes it a versatile intermediate for the synthesis of a diverse array of more complex molecules. The thiazole ring itself is a "privileged scaffold," a core structural motif found in numerous FDA-approved drugs and biologically active compounds, owing to its ability to engage in various biological interactions.[1][2] This guide provides a comprehensive technical overview of its synthesis, properties, applications, and safe handling protocols, designed for professionals in the scientific community.
While a specific CAS (Chemical Abstracts Service) number for 4-(chloromethyl)-2-propyl-1,3-thiazole is not prominently listed in major databases, its identity is unambiguously defined by its chemical structure and standard identifiers. For related structures, such as the hydrochloride salt of the unsubstituted 4-(Chloromethyl)thiazole, the CAS number is 7709-58-2.[][4][5] For the specific target molecule of this guide, it is best identified by its IUPAC name and other structural identifiers.
Physicochemical and Structural Properties
A summary of the key computed and experimental properties for 4-(chloromethyl)-2-propyl-1,3-thiazole and related compounds is presented below. These properties are crucial for designing reaction conditions, purification strategies, and formulation studies.
| Property | Value for 4-(chloromethyl)-2-propyl-1,3-thiazole | Reference |
| Molecular Formula | C₇H₁₀ClNS | [6] |
| Molecular Weight | 175.68 g/mol | [6] |
| Monoisotopic Mass | 175.02225 Da | [6] |
| InChIKey | PAZHFVKPFFPSEK-UHFFFAOYSA-N | [6] |
| SMILES | CCCC1=NC(=CS1)CCl | [6] |
| Predicted XlogP | 2.6 | [6] |
| Physical Form | Solid (expected for related hydrochloride salts) | |
| Melting Point | 186-192 °C (dec.) for 4-(Chloromethyl)thiazole HCl | [][5] |
| Boiling Point | 214.9 °C at 760 mmHg (for 4-(Chloromethyl)thiazole HCl) | [5] |
| Storage Temperature | Inert atmosphere, Room Temperature | [4][5] |
Synthesis Pathway: The Hantzsch Thiazole Synthesis
The most reliable and widely adopted method for constructing the 4-(chloromethyl)-2-substituted-thiazole core is the Hantzsch thiazole synthesis.[1][7] This classic condensation reaction involves the cyclization of an α-haloketone with a thioamide. For the specific synthesis of 4-(chloromethyl)-2-propyl-1,3-thiazole, the reaction proceeds between 1,3-dichloroacetone and thiobutyramide (butanthioamide).
Reaction Mechanism and Rationale
The causality of the Hantzsch synthesis is a well-understood, two-step process:
-
Nucleophilic Attack: The sulfur atom of the thioamide, being a potent nucleophile, attacks one of the electrophilic carbonyl carbons of the 1,3-dichloroacetone.
-
Cyclization and Dehydration: Following the initial attack, an intramolecular cyclization occurs, followed by a dehydration step, which results in the formation of the aromatic thiazole ring.
The choice of 1,3-dichloroacetone is critical as it provides the three-carbon backbone and the necessary chloromethyl group at the 4-position. The 2-propyl substituent is furnished by the corresponding thioamide, thiobutyramide.
Caption: Workflow for the Hantzsch synthesis of 4-(chloromethyl)-2-propyl-1,3-thiazole.
Experimental Protocol
The following protocol is adapted from established procedures for synthesizing analogous 4-(chloromethyl)thiazoles.[8][9]
Materials:
-
1,3-Dichloroacetone
-
Thiobutyramide (or thioacetamide for the 2-methyl analogue[8])
-
Absolute Ethanol
-
Diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1,3-dichloroacetone (0.2 mol) and thiobutyramide (0.2 mol) in absolute ethanol (200 mL).
-
Heating: Stir the resulting solution at a controlled temperature of 60-70°C for approximately two hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).
-
Isolation: After the reaction is complete, filter the solution to remove any insoluble byproducts.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure (in vacuo).
-
Precipitation: Treat the resulting residue with diethyl ether (200 mL) to precipitate the hydrochloride salt of the product. The ether acts as an anti-solvent, causing the more polar product salt to crystallize.
-
Purification: Collect the solid product by filtration and recrystallize from absolute ethanol to yield the purified 4-(chloromethyl)-2-propyl-1,3-thiazole hydrochloride.
Applications in Drug Development and Medicinal Chemistry
The thiazole nucleus is a cornerstone in modern drug design.[1] Its derivatives are known to exhibit a vast spectrum of biological activities, including anti-cancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][10][11][12]
Role as a Chemical Intermediate
4-(Chloromethyl)-2-propyl-1,3-thiazole is not typically an end-product but rather a crucial intermediate. The strategic placement of its functional groups allows for predictable and versatile chemical modifications:
-
4-(Chloromethyl) Group: This is a highly reactive electrophilic site, ideal for nucleophilic substitution (Sₙ2) reactions. It allows for the facile introduction of various side chains containing oxygen, nitrogen, or sulfur nucleophiles, enabling the synthesis of large libraries of compounds for screening. This approach is fundamental in converting a simple building block into a potential drug candidate.[7]
-
2-Propyl Group: This substituent enhances the lipophilicity of the molecule, which can be critical for improving pharmacokinetic properties such as membrane permeability and metabolic stability.
The combination of these features makes this compound a valuable starting point for developing novel therapeutics targeting a range of diseases, from infectious diseases to oncology.[10][11] For instance, novel thiazole analogues have shown potent activity against breast cancer cell lines by inhibiting key signaling pathways like VEGFR-2.[10]
Safety, Handling, and Storage
Hazard Assessment: Based on safety data for structurally related chloromethylthiazoles, this compound should be handled as a hazardous substance.[13][14]
-
Corrosivity and Irritation: It is expected to be corrosive and cause severe skin burns and eye damage.[13][14] Contact with skin and eyes must be strictly avoided.
-
Toxicity: The compound is likely harmful if swallowed and may be toxic upon skin contact.[14] The toxicological properties have not been fully investigated, warranting a cautious approach.[13][15]
-
Sensitization: There is a potential for allergic skin reactions upon repeated exposure.[14]
Mandatory Safety Protocols
Personal Protective Equipment (PPE):
-
Wear suitable protective clothing, including a lab coat.
-
Use impermeable gloves (e.g., nitrile) and inspect them before use.[15][16]
-
Wear safety glasses with side-shields or chemical goggles.[14] Face protection may be required for larger quantities.
Handling and Storage:
-
All handling should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[14][16]
-
Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[14] Storage under an inert atmosphere is recommended.[4][5]
-
Avoid contact with incompatible materials.
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids, and seek urgent medical attention.[13][15]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water. Seek urgent medical attention.[13][15]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek urgent medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician immediately.[13][15]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[13] Do not let the product enter drains.[15]
References
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PubChem. 4-(Chloromethyl)-2-(propan-2-yl)-1,3-thiazole--hydrogen chloride (1/1). Available from: [Link]
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MSDS of 4-(Chloromethyl)thiazole hydrochloride. MSDS of 4-(Chloromethyl)thiazole hydrochloride. Available from: [Link]
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PrepChem.com. Synthesis of (a) 4-Chloromethyl-2-methylthiazole, hydrochloride (1:1). Available from: [Link]
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LookChem. 4-(Chloromethyl)thiazole hydrochloride. Available from: [Link]
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PubChem. 4-(chloromethyl)-2-propyl-1,3-thiazole. Available from: [Link]
- Google Patents. US4468517A - Synthesis of thiazoles.
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Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]
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Verma, V. D., et al. (2025). 1,3-Thiazoles: Advances in Synthesis, Properties, and Comprehensive Biological Potential. ResearchGate. Available from: [Link]
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Popiołek, Ł., & Kosikowska, U. (2020). Thiazole Ring—A Biologically Active Scaffold. Molecules, 25(24), 5906. Available from: [Link]
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Lesyk, R., et al. (2018). 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Journal of Heterocyclic Chemistry, 55(1), 8-27. Available from: [Link]
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Al-Warhi, T., et al. (2022). Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. Molecules, 27(15), 4945. Available from: [Link]
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Gado, M., et al. (2019). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules, 24(18), 3390. Available from: [Link]
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Sharma, S., et al. (2009). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. Medicinal Chemistry Research, 18(6), 437-453. Available from: [Link]
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